
3-(Iodomethyl)oxolane
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Iodomethyl)oxolane can be synthesized through several methods. One common approach involves the iodination of 3-(hydroxymethyl)oxolane. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3), in the presence of a base like pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Another method involves the halogen exchange reaction, where 3-(bromomethyl)oxolane is treated with sodium iodide (NaI) in acetone
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Iodomethyl)oxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be readily replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2), to form corresponding substituted oxolanes.
Oxidation: The compound can be oxidized to form this compound-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of 3-(methyl)oxolane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone, potassium cyanide (KCN) in ethanol, or sodium hydroxide (NaOH) in water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Major Products
Nucleophilic Substitution: 3-(hydroxymethyl)oxolane, 3-(cyanomethyl)oxolane, 3-(aminomethyl)oxolane.
Oxidation: this compound-2-one.
Reduction: 3-(methyl)oxolane.
Aplicaciones Científicas De Investigación
3-(Iodomethyl)oxolane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms, especially those involving halogenated compounds.
Industrial Applications: this compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(iodomethyl)oxolane largely depends on its reactivity as an alkylating agent. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows this compound to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The resulting alkylation can lead to changes in the structure and function of these molecules, affecting various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)oxolane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive than 3-(iodomethyl)oxolane.
3-(Chloromethyl)oxolane: Contains a chlorine atom and is even less reactive compared to the bromo and iodo derivatives.
3-(Hydroxymethyl)oxolane: Contains a hydroxyl group instead of a halogen, making it more hydrophilic and less reactive in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its high reactivity and electrophilicity, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and oxidation, sets it apart from its bromine and chlorine analogs. Additionally, its applications in medicinal chemistry and biological studies highlight its importance in scientific research.
Propiedades
IUPAC Name |
3-(iodomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXHPFDJZCXTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376657 | |
| Record name | 3-(iodomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475060-43-6 | |
| Record name | 3-(iodomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(iodomethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



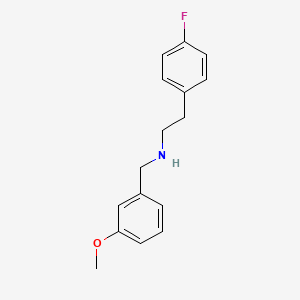


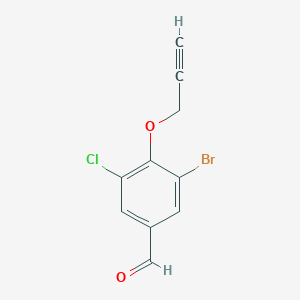
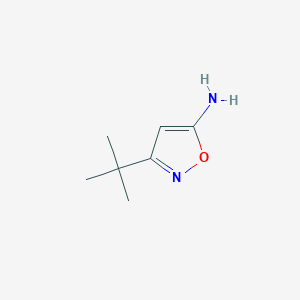
![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)
![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)
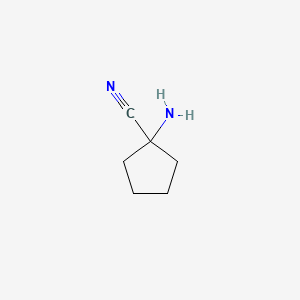
![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/new.no-structure.jpg)
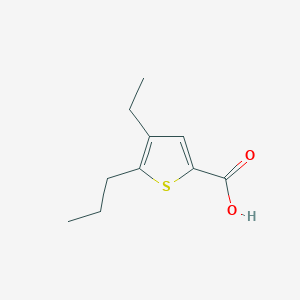

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)
![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)
